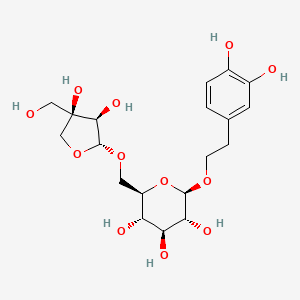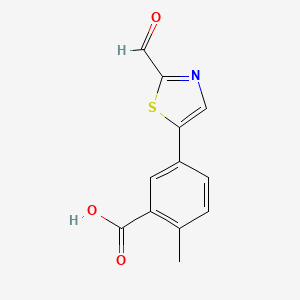
Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol A monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3aR,3bS,9aS)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,4-dihydroxy-2-methylheptan-3-yl acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups, methyl groups, and a cyclopenta[a]phenanthrene core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. The hydroxyl and methyl groups are then introduced through selective functionalization reactions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The ketone group in the cyclopenta[a]phenanthrene core can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The cyclopenta[a]phenanthrene core provides a stable framework that enhances its binding affinity to these targets.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
- 6-[(3aR,3bS,9aS)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,4-dihydroxy-2-methylheptan-3-yl butyrate
- 6-[(3aR,3bS,9aS)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,4-dihydroxy-2-methylheptan-3-yl propionate
These compounds share a similar core structure but differ in the functional groups attached to the heptan-3-yl chain. The differences in these functional groups can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Propriétés
Formule moléculaire |
C32H52O6 |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
[2,4-dihydroxy-6-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1 |
Clé InChI |
WXHUQVMHWUQNTG-KUHAPQQGSA-N |
SMILES isomérique |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
SMILES canonique |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


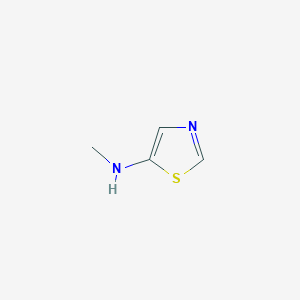

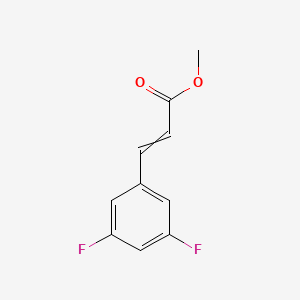
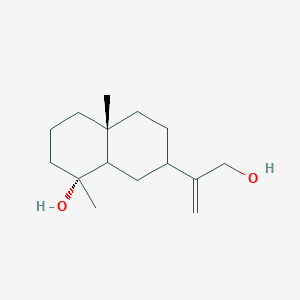
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
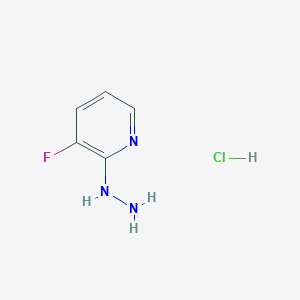
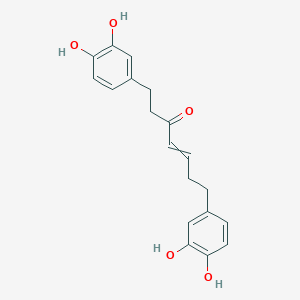

![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)

